molecular formula C8H7NO2 B8651169 1H-Isoindole-1,3(2H)-dione, 4,5-dihydro- CAS No. 51938-01-3

1H-Isoindole-1,3(2H)-dione, 4,5-dihydro-

Cat. No. B8651169
CAS RN: 51938-01-3
M. Wt: 149.15 g/mol
InChI Key: AKYAMTDRHCBNQV-UHFFFAOYSA-N
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Patent
US04129729

Procedure details

The 3-substituted phthalimidines of formula (I) wherein Z is OH can be prepared by reacting, under nondehydrating conditions, equivalent amounts of a 3-substituted phthalide of the formula ##STR3## wherein R, X, Y, a and b have the same meanings as above, and ammonia, or a primary aliphatic or aromatic amine. The reaction is preferably carried out in the presence of an inert organic solvent for the phthalide such as tetrahydrofuran, diethyl ether, diisopropyl ether, methyl n-butyl ether and the like. The solvent should have a boiling point below about 100° C. to permit ready separation from the reaction product by distillation at moderate temperatures. This serves to minimize dehydration of the 3-hydroxy group on the phthalimidine product. The primary amines employed in the reaction are those of the formula H2N--Q where Q has the same meaning as above. When the reaction is conducted at temperatures above about 100° C., dehydration takes place to produce a 3-substituted phthalimidine of formula (II).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-substituted phthalide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aliphatic or aromatic amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[NH3:1].[C:2]1([C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][O:4]1)=[O:3].C(OC(C)C)(C)C.C(OC)CCC>C(OCC)C.O1CCCC1>[CH2:8]1[CH:9]=[CH:10][C:11]2[C:2]([NH:1][C:5](=[O:4])[C:6]=2[CH2:7]1)=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
3-substituted phthalide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
aliphatic or aromatic amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared
CUSTOM
Type
CUSTOM
Details
separation from the reaction product
DISTILLATION
Type
DISTILLATION
Details
by distillation at moderate temperatures
CUSTOM
Type
CUSTOM
Details
is conducted at temperatures above about 100° C., dehydration

Outcomes

Product
Name
Type
product
Smiles
C1CC2=C(C=C1)C(=O)NC2=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.